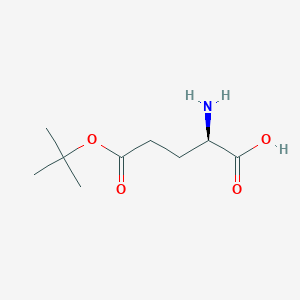

H-D-Glu(OtBu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOAKXPMBIZAHL-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426828 | |

| Record name | H-D-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45125-00-6 | |

| Record name | H-D-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-D-Glu(OtBu)-OH chemical properties and structure

An In-depth Technical Guide to H-D-Glu(OtBu)-OH: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, also known as D-Glutamic acid γ-tert-butyl ester. This compound is a critical building block in peptide synthesis and plays a significant role in pharmaceutical and biochemical research.

Chemical Identity and Structure

This compound is a derivative of D-glutamic acid where the side-chain (gamma) carboxylic acid is protected by a tert-butyl ester group. This protection is crucial in synthetic chemistry, particularly in peptide synthesis, to prevent the side chain from participating in unintended reactions.

-

IUPAC Name: (2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid[1]

-

Synonyms: D-Glu(OtBu)-OH, D-Glutamic acid γ-tert-butyl ester, D-Glutamic acid 5-tert-butyl ester[1][2][3]

The structure consists of a D-glutamic acid core with a tert-butyl group ester-linked to the gamma-carboxyl functional group.

Physicochemical Properties

The physicochemical properties of this compound make it a stable and versatile reagent for various applications. Quantitative data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 203.24 g/mol | [1][4][7] |

| Appearance | White to off-white crystalline solid/powder | [2][7] |

| Melting Point | > 150 °C (decomposes) | [2] |

| Solubility | Slightly soluble in water. Soluble in various organic solvents such as DMSO, Acetone, Chloroform, Dichloromethane, and Ethyl Acetate. | [3][4][7] |

| Optical Rotation | [α]²⁰/D = -8.5° to -10.5° | [2] |

| Purity | Typically ≥98% or ≥99% | [2] |

Key Applications in Research and Development

This compound is a valuable compound with diverse applications in scientific research and pharmaceutical development.

-

Peptide Synthesis: Its primary application is as a protected amino acid building block in solid-phase peptide synthesis (SPPS).[8] The tert-butyl ester on the side chain is stable under the basic conditions used for Fmoc group removal but can be cleaved with strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage step.[8] This orthogonality is fundamental to modern peptide synthesis strategies.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.[2][9] Given its relationship to glutamic acid, a major neurotransmitter, it is often used in the development of drugs targeting neurological disorders.[2][10]

-

Biochemical Research: The compound is utilized in studies related to amino acid metabolism and protein synthesis, helping researchers to better understand cellular processes.[2]

Experimental Protocols

Detailed experimental methodologies are critical for the successful application and analysis of this compound. Below are generalized protocols for common analytical techniques used to verify the quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method to assess the purity of this compound.

-

Mobile Phase Preparation: Prepare an appropriate mobile phase system. A common system for amino acid derivatives is a gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%).

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength of ~210-220 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Run the sample through the HPLC system. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of the compound.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

¹H NMR: Expect to see characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the alpha-proton, and the beta and gamma protons of the glutamic acid backbone. The chemical shifts and coupling patterns should be consistent with the expected structure.[11][12]

-

¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbons of the ester and carboxylic acid, the carbons of the tert-butyl group, and the carbons of the glutamic acid backbone.

-

Logical Relationships and Workflow

The following diagram illustrates the central role of this compound, connecting its fundamental properties to its analysis and primary applications.

Caption: Overview of this compound from identity to application.

References

- 1. This compound | C9H17NO4 | CID 7016383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. CAS 45125-00-6 D-Glutamic acid γ-t-butyl ester 45125006 | 化学品検索 | ケムeデータ | [jp.chem-edata.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 45125-00-6 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. D-Glutamic acid 5-tert-butyl ester, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound(45125-00-6) 1H NMR spectrum [chemicalbook.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

The OtBu Protecting Group in Peptide Synthesis: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the final product. The tert-butyl (tBu) ester, commonly referred to as the OtBu protecting group, serves as a cornerstone in modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy. This technical guide provides an in-depth analysis of the function and application of the OtBu protecting group. It details its chemical properties, the mechanism of protection and deprotection, quantitative data on its stability and cleavage efficiency, and comprehensive experimental protocols. Furthermore, this guide addresses common side reactions associated with the OtBu group and strategies for their mitigation, offering a critical resource for researchers and professionals in peptide chemistry and drug development.

The Fundamental Role of the OtBu Protecting Group

The primary function of the OtBu protecting group is to mask the reactive side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) during peptide synthesis. Unprotected side-chain carboxyl groups can interfere with the desired peptide bond formation at the alpha-carboxyl group, leading to side reactions such as branching and the formation of undesired peptide sequences.

The efficacy of the OtBu group lies in its unique chemical properties which are central to the principle of orthogonality in Fmoc-based SPPS. Orthogonality refers to the ability to remove different classes of protecting groups under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis. The OtBu group is stable under the basic conditions used for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF) but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). This orthogonal scheme permits the stepwise elongation of the peptide chain without premature deprotection of the side chains.

Chemical Properties and Mechanism of Action

The OtBu group is introduced onto the side-chain carboxyl group of an amino acid, forming a tert-butyl ester. This ester is sterically hindered, which contributes to its stability.

Protection Mechanism

The protection of the side-chain carboxyl group of glutamic acid or aspartic acid with a tert-butyl group is typically achieved through an acid-catalyzed reaction with isobutylene or tert-butyl acetate.

Caption: Acid-catalyzed protection of a carboxylic acid with isobutylene.

Deprotection Mechanism

The removal of the OtBu group is an acid-catalyzed process, typically using a high concentration of TFA (e.g., 95%). The mechanism involves the protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the free carboxylic acid.

Caption: Acid-catalyzed deprotection of a tert-butyl ester.

The generated tert-butyl cations are highly reactive electrophiles and can lead to side reactions by alkylating nucleophilic residues such as tryptophan and methionine. Therefore, "scavengers" are added to the cleavage cocktail to trap these cations.

Quantitative Data on Stability and Cleavage

The stability of the OtBu group is a critical factor in the success of peptide synthesis. The following tables summarize quantitative data on its stability under various conditions and the efficiency of different cleavage cocktails.

Stability of OtBu vs. Other Protecting Groups

| Protecting Group | Nα-Deprotection (20% Piperidine/DMF) | Final Cleavage (95% TFA) | Orthogonal to Fmoc | Key Disadvantages |

| tBu (tert-Butyl) | Stable | Labile | Yes | Prone to aspartimide formation in susceptible sequences |

| OMpe (3-methylpent-3-yl) | Stable | Labile | Yes | Reduced aspartimide formation vs. tBu |

| OEpe (3-ethyl-3-pentyl) | Stable | Labile | Yes | Significantly reduced aspartimide formation |

| OBno (5-n-butyl-5-nonyl) | Stable | Labile | Yes | Extremely effective in minimizing aspartimide by-products |

| Bzl (Benzyl) | Stable | Labile (requires strong acid like HF) | Yes | Some lability to strong TFA treatment |

| Allyl | Stable | Labile (Pd(0) catalyst) | Yes | Requires specific catalyst for removal |

Efficiency of TFA Cleavage Cocktails for OtBu Deprotection

The complete removal of the OtBu group is essential. The efficiency of this process depends on the TFA concentration, cleavage time, and the composition of the scavenger cocktail.

| Cleavage Cocktail (v/v) | Temperature | Time | Efficacy for Ser(tBu)/Thr(tBu) Deprotection | Notes |

| 95% TFA / 2.5% H₂O / 2.5% TIS | Room Temp. | 2-3 hours | High | Standard, effective for most sequences. |

| 95% TFA / 5% Phenol | Room Temp. | 2-3 hours | High | Phenol acts as a scavenger. |

| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Room Temp. | 2-3 hours | High | A more robust scavenger cocktail. |

| Reagent K: 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Room Temp. | 2-4 hours | Very High | Used for peptides with multiple sensitive residues. |

TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol

It is generally observed that tBu ethers (on Ser, Thr, Tyr) are more stable and may require harsher acidic conditions for complete removal compared to tBu esters (on Asp, Glu).

Side Reactions Associated with the OtBu Group

While the OtBu group is a robust and widely used protecting group, its application is associated with certain side reactions that can impact the purity and yield of the final peptide.

Aspartimide Formation

A significant side reaction associated with Asp(OtBu) is the formation of a cyclic imide, known as aspartimide. This occurs under the basic conditions of Fmoc deprotection, particularly in sequences containing Asp-Gly or Asp-Ser motifs. Aspartimide formation can lead to racemization and the formation of β-aspartyl peptides, which are often difficult to separate from the desired product.

Caption: Pathway of aspartimide formation from an Asp(OtBu) residue.

Strategies to minimize aspartimide formation include the use of bulkier side-chain protecting groups (e.g., OMpe, OEpe, OBno) or the addition of acidic additives to the Fmoc deprotection solution.

Tert-Butylation

During the final TFA cleavage, the liberated tert-butyl cations can alkylate nucleophilic side chains, particularly tryptophan (Trp), methionine (Met), and cysteine (Cys). This results in the formation of undesired by-products. The use of scavengers in the cleavage cocktail is essential to prevent this side reaction.

Caption: Fate of the tert-butyl cation during TFA cleavage.

Experimental Protocols

The following are representative experimental protocols for the use of the OtBu protecting group in Fmoc-SPPS. Researchers should optimize these conditions based on their specific peptide sequence and scale.

Protocol for Introduction of the OtBu Group: Synthesis of Fmoc-L-Glu(OtBu)-OH

Objective: To protect the side-chain carboxyl group of Fmoc-L-glutamic acid as a tert-butyl ester.

Materials:

-

Fmoc-L-glutamic acid

-

tert-Butyl acetate

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend Fmoc-L-glutamic acid (1.0 eq) in tert-butyl acetate (10.0 eq).

-

To the stirred suspension, add a catalytic amount of Tf₂NH (e.g., 0.05 eq).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield pure Fmoc-L-Glu(OtBu)-OH.

Protocol for Solid-Phase Peptide Synthesis using Fmoc-Asp(OtBu)-OH

Objective: To incorporate an Asp(OtBu) residue into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine in DMF

-

DMF (Peptide synthesis grade)

-

Fmoc-Asp(OtBu)-OH

-

HBTU (or other suitable coupling reagent)

-

DIPEA (or other suitable base)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes.

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (e.g., 5 x 1 min) to remove all traces of piperidine.

-

Coupling: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test indicates complete coupling.

-

Washing: Drain the coupling solution and wash the resin with DMF to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Protocol for Final Cleavage and OtBu Deprotection

Objective: To cleave the synthesized peptide from the resin and remove all side-chain protecting groups, including OtBu.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (e.g., 10 mL per 0.1 mmol of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.

-

Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (approx. 10x the TFA volume).

-

Incubate at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation, carefully decant the ether, and wash the pellet with fresh cold ether.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Conclusion

The OtBu protecting group is an indispensable tool in modern peptide synthesis, enabling the efficient and reliable production of complex peptides. Its stability to basic conditions and lability to acid are the foundation of the highly successful Fmoc/tBu orthogonal strategy. A thorough understanding of its chemical properties, the mechanisms of its application and removal, and the potential for side reactions is crucial for its effective use. By carefully selecting cleavage conditions, employing appropriate scavengers, and considering alternative protecting groups for particularly challenging sequences, researchers can harness the full potential of the OtBu group to advance the frontiers of peptide science and drug development.

H-D-Glu(OtBu)-OH CAS number and molecular weight

This technical guide provides a comprehensive overview of H-D-Glu(OtBu)-OH, a crucial building block in peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Synonyms: D-Glutamic acid gamma-tert-butyl ester

Physicochemical Properties

This compound is a derivative of the D-isomer of glutamic acid where the side chain carboxylic acid is protected as a tert-butyl ester. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.

| Identifier | Value | Reference |

| CAS Number | 45125-00-6 | [1][2] |

| Molecular Formula | C9H17NO4 | [1][2] |

| Molecular Weight | 203.24 g/mol | [2] |

| Alternate Molecular Weight | 203.2 g/mol | [1] |

Applications in Peptide Synthesis

This compound is extensively used as a protected amino acid monomer in the synthesis of peptides. The tert-butyl ester protecting group is stable under the conditions used for peptide bond formation (coupling) and can be readily removed during the final deprotection step, typically with strong acids like trifluoroacetic acid (TFA).

The use of the D-isomer is significant for the synthesis of peptides with modified structures. D-amino acids are incorporated into peptide sequences to:

-

Increase resistance to proteolytic degradation, thereby enhancing the peptide's in vivo half-life.

-

Modulate the peptide's conformation and biological activity.

-

Serve as chiral building blocks in the synthesis of non-peptidic small molecules.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating an this compound residue into a peptide sequence using Fmoc-based SPPS.

1. Resin Preparation:

-

Start with a suitable solid support (e.g., Rink Amide resin, Wang resin) pre-loaded with the first amino acid.

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

2. Fmoc-Deprotection:

-

Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

-

Repeat the treatment for 15-20 minutes.

-

Wash the resin thoroughly with DMF to remove piperidine.

3. Amino Acid Coupling:

-

Prepare the coupling solution:

-

Dissolve this compound (3-5 equivalents) in DMF.

-

Add a coupling reagent, such as HBTU (3-5 equivalents) or HATU (3-5 equivalents).

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

-

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

4. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

5. Repetitive Cycles:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

-

After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl ester from the D-glutamic acid residue. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

-

The reaction time is typically 2-4 hours at room temperature.

7. Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

Wash the pellet with cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

8. Characterization:

-

Confirm the identity and purity of the synthesized peptide using analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical workflow of incorporating this compound into a peptide chain via solid-phase peptide synthesis.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

References

A Technical Guide to the Solubility of H-D-Glu(OtBu)-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of H-D-Glu(OtBu)-OH (D-Glutamic acid γ-tert-butyl ester), a critical building block in modern peptide synthesis. Understanding the solubility characteristics of this compound is paramount for optimizing reaction conditions, ensuring high coupling efficiency, and achieving desired purity in the synthesis of peptide-based therapeutics and research agents. While precise quantitative solubility data is not widely published, this document consolidates available qualitative information, discusses the underlying chemical principles, and provides practical methodologies for researchers.

Physicochemical Properties

This compound is a derivative of D-glutamic acid where the side-chain (gamma) carboxylic acid is protected as a tert-butyl ester. This protection prevents unwanted side reactions during peptide synthesis.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 45125-00-6 | [2] |

| Molecular Formula | C₉H₁₇NO₄ | [2][3] |

| Molecular Weight | 203.24 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [4][5] |

| Melting Point | >150 °C (decomposes) or ~182 °C | [6][7] |

Solubility Profile

The presence of the bulky, nonpolar tert-butyl ester group significantly alters the solubility profile of this compound compared to its parent amino acid, D-glutamic acid. The tert-butyl group increases its affinity for organic solvents while the free α-amino acid moiety (a zwitterion at neutral pH) retains some polar character.

The following table summarizes the qualitative solubility of this compound in various common laboratory solvents based on available data.

| Solvent Class | Solvent | Solubility | Reference |

| Halogenated | Dichloromethane (DCM) | Soluble | [2][4][8] |

| Chloroform | Soluble | [2][4][8] | |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble | |

| Esters | Ethyl Acetate (EtOAc) | Soluble | [2][4][8] |

| Ketones | Acetone | Soluble | [2][4][8] |

| Amides | Dimethylformamide (DMF) | Soluble | [9] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | [2][4][8] |

| Protic Solvents | Water | Slightly Soluble | [2][10] |

| Methanol (MeOH) | Likely Soluble |

Note: Solubility in THF and Methanol is inferred based on the compound's structure and its known solubility in other polar aprotic and polar protic solvents, respectively. Researchers should perform a preliminary solubility test.

Application in Synthetic Workflows: Solid-Phase Peptide Synthesis (SPPS)

The solubility of protected amino acids is most critical during the coupling step in Solid-Phase Peptide Synthesis (SPPS).[11] this compound, typically in its Nα-Fmoc protected form (Fmoc-D-Glu(OtBu)-OH), must remain fully dissolved in the reaction solvent (commonly DMF) to ensure efficient activation and subsequent coupling to the N-terminus of the growing peptide chain attached to the solid support.[1][12] Poor solubility can lead to incomplete reactions, lower yields, and the formation of deletion sequences.[11]

The following diagram illustrates a typical cycle in an Fmoc-based SPPS workflow, highlighting the stage where the solubility of the incoming amino acid derivative is crucial.

Caption: Workflow for a single coupling cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Determination of Qualitative Solubility

For researchers needing to confirm solubility in a specific solvent system, the following generalized protocol based on standard laboratory methods can be employed.[9]

Objective: To determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a target concentration.

Materials:

-

This compound

-

Analytical balance (±0.1 mg)

-

Vortex mixer

-

Small glass vials (e.g., 1.5 mL)

-

Pipettes or syringes for solvent dispensing

-

Solvents to be tested (e.g., DMF, DCM, Acetonitrile, Water)

Methodology:

-

Preparation: Weigh approximately 5 mg of this compound accurately into a clean, dry glass vial. Record the exact mass.

-

Solvent Addition: Add the selected solvent to the vial in small, precise increments (e.g., 100 µL).

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles. If the solid has completely dissolved, the compound is soluble at that concentration.

-

Incremental Addition: If the solid is not fully dissolved, continue adding solvent in increments, vortexing and observing after each addition, until the solid dissolves or a practical maximum volume is reached.

-

Classification:

-

Soluble: The compound dissolves completely at the target concentration (e.g., 10 mg/mL).

-

Sparingly Soluble: A significant volume of solvent is required, or the compound does not fully dissolve at the target concentration but does at a lower one.

-

Insoluble: The compound does not visibly dissolve even after the addition of a large volume of solvent (e.g., >100 volumes).

-

-

Heating (Optional): For some systems, gentle warming (e.g., to 37°C) or sonication can be used to aid dissolution, which should be noted in the results.[8]

This protocol provides a reliable, qualitative assessment of solubility, which is often sufficient for planning synthetic reactions. For quantitative analysis, more advanced techniques such as HPLC-based saturation methods or gravimetric analysis would be required.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 45125-00-6 [chemicalbook.com]

- 3. This compound | C9H17NO4 | CID 7016383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 45125-00-6 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. H-Glu(OtBu)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 7. chemimpex.com [chemimpex.com]

- 8. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. academic.oup.com [academic.oup.com]

- 10. chembk.com [chembk.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. benchchem.com [benchchem.com]

The Strategic Role of H-D-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of H-D-Glu(OtBu)-OH (D-Glutamic acid γ-tert-butyl ester) in solid-phase peptide synthesis (SPPS). It details the critical function of the tert-butyl protecting group, outlines detailed experimental protocols, presents quantitative data for optimizing synthesis, and illustrates key chemical pathways and workflows.

Core Concepts: The Orthogonal Protection Strategy in Fmoc SPPS

Solid-phase peptide synthesis is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences.[1] The most prevalent strategy, Fmoc/tBu SPPS, relies on an orthogonal protection scheme where different classes of protecting groups are removed under distinct chemical conditions.[2][3] This allows for the selective deprotection of the α-amino group for chain elongation without affecting the acid-labile side-chain protecting groups.

This compound is a key building block in this methodology, particularly for the incorporation of D-glutamic acid residues into a peptide sequence. D-amino acids are crucial for creating peptides with enhanced stability against enzymatic degradation, unique conformational properties, and altered biological activities.[4]

The core of this compound's utility lies in the tert-butyl (OtBu) ester protecting the γ-carboxyl group of the D-glutamic acid side chain.[5] This protection is vital to prevent the side-chain carboxyl group from participating in unwanted reactions during the peptide bond formation, which could otherwise lead to branched peptides or other side products.[5]

The OtBu group is stable under the basic conditions (typically 20% piperidine in DMF) used to remove the temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.[6][7] However, it is readily cleaved under the strongly acidic conditions of the final cleavage step, most commonly with trifluoroacetic acid (TFA), which simultaneously cleaves the peptide from the solid support and removes other acid-labile side-chain protecting groups.[6][8]

Data Presentation: Optimizing Coupling and Deprotection

The successful incorporation of this compound and the subsequent deprotection of the OtBu group are critical for achieving high purity and yield of the target peptide. The following tables summarize quantitative data to aid in the selection of optimal reagents and conditions.

Comparative Performance of Coupling Reagents for Hindered Amino Acids

The D-configuration and the bulky side chain of glutamic acid can present steric hindrance during coupling. The choice of coupling reagent is therefore crucial for efficient amide bond formation. The following data, extrapolated from studies on sterically hindered amino acids, provides a guide to selecting an appropriate reagent for coupling this compound.[9]

| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |

| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[9] |

| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[9] |

| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[9] |

| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[9] |

Disclaimer: This data is based on studies of various sterically hindered amino acids and provides a general guideline. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.[9] For particularly difficult couplings, HATU is often the preferred reagent due to its high reactivity and low risk of racemization.[9]

Efficacy of Scavenger Cocktails in Final Cleavage

The acidic cleavage of the OtBu group generates reactive tert-butyl cations. These cations can alkylate sensitive amino acid residues such as tryptophan, methionine, and cysteine, leading to undesired side products.[10] Scavengers are added to the TFA cleavage cocktail to trap these carbocations.[11][12]

The following table demonstrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide.[8]

| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |

| 95% TFA / 5% H₂O | 75 | 25 |

| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |

| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |

| Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) | >98 | <2 |

Data is illustrative and based on literature reports.[8] The choice of scavenger cocktail is highly dependent on the peptide sequence. For peptides containing multiple sensitive residues, a more robust cocktail like Reagent K is recommended.[8][12]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the manual solid-phase synthesis of a peptide containing an this compound residue.

Resin Preparation and Swelling

-

Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[13]

-

Weighing : Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[11][14]

-

Swelling : Add N,N-Dimethylformamide (DMF) to the resin to allow it to swell. Agitate the resin for at least 30-60 minutes at room temperature.[14][15] For polystyrene-based resins, dichloromethane (DCM) can also be used for initial swelling.[15]

Nα-Fmoc Deprotection

-

Initial Deprotection : Drain the swelling solvent from the resin. Add a 20% solution of piperidine in DMF to the resin.[13]

-

Agitation : Agitate the resin for 5-10 minutes at room temperature.[13]

-

Second Deprotection : Drain the piperidine solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[13]

-

Washing : Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]

Coupling of Fmoc-D-Glu(OtBu)-OH

This protocol uses HATU as the coupling reagent.

-

Activation Mixture Preparation : In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[13]

-

Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.[13]

-

Monitoring : Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.[2][16] If the test is positive (blue beads), the coupling reaction should be repeated.[16]

-

Washing : Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and by-products.[13]

Kaiser Test Protocol

The Kaiser test is a sensitive colorimetric assay to detect the presence of free primary amines on the resin.[2][16]

-

Reagent Preparation :

-

Procedure :

-

Take a small sample of resin beads (1-2 mg) in a small test tube.

-

Add 2-3 drops of each of Reagent A, B, and C.[2]

-

Observe the color of the beads and the solution. Blue beads indicate the presence of free primary amines (incomplete coupling), while yellow or colorless beads indicate a complete coupling.[2][18]

-

Final Cleavage and Deprotection

-

Final Fmoc Deprotection : After the final amino acid has been coupled, perform a final Fmoc deprotection as described in section 3.2.

-

Resin Washing and Drying : Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.[14]

-

Cleavage Cocktail Preparation : Prepare the cleavage cocktail fresh in a fume hood. For a peptide containing sensitive residues, a common cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[19][20]

-

Cleavage Reaction : Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.[21]

-

Peptide Precipitation : Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[13][20]

-

Isolation : Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[13]

-

Drying : Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[13]

Peptide Purification

-

Dissolution : Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.[5]

-

RP-HPLC : Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[5][22]

-

Gradient Elution : Use a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) to elute the peptide.[5]

-

Fraction Collection and Analysis : Collect fractions and analyze their purity by analytical RP-HPLC.[5]

-

Lyophilization : Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.[14]

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate the key processes in SPPS involving this compound.

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Caption: Mechanism of tert-butyl cation scavenging during TFA cleavage.

Conclusion

This compound is an indispensable building block for the synthesis of peptides containing D-glutamic acid via Fmoc/tBu SPPS. The robust tert-butyl side-chain protection ensures the fidelity of peptide chain elongation, while its clean removal during final cleavage allows for the efficient recovery of the target peptide. By understanding the principles of orthogonal protection, carefully selecting coupling reagents, and employing appropriate scavenger cocktails during cleavage, researchers can successfully synthesize high-purity D-peptides for a wide range of applications in research, diagnostics, and therapeutic development. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for optimizing these critical synthetic steps.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. peptide.com [peptide.com]

- 3. 3.3. Peptide Purification by Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [bio-protocol.org]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. wernerlab.weebly.com [wernerlab.weebly.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. peptide.com [peptide.com]

- 17. americanpeptidesociety.org [americanpeptidesociety.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. peptide.com [peptide.com]

- 21. researchgate.net [researchgate.net]

- 22. pharmtech.com [pharmtech.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of H-D-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical characteristics of H-D-Glu(OtBu)-OH, also known as D-Glutamic acid γ-tert-butyl ester. This compound is a critical building block in synthetic chemistry, particularly in the field of peptide synthesis. Understanding its properties is paramount for its effective application in research and drug development.

Core Physicochemical Properties

This compound is the D-enantiomer of glutamic acid with its side-chain carboxylic acid group protected by a tert-butyl ester. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.

General Information

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid |

| CAS Number | 45125-00-6 |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white solid |

Physicochemical Data

| Property | Value | Notes |

| Melting Point | Data not available for the D-isomer. | For the L-isomer (H-L-Glu(OtBu)-OH), the melting point is reported as 182 °C. For the N-Fmoc protected D-isomer (Fmoc-D-Glu(OtBu)-OH), the melting point is in the range of 83-89 °C. |

| Optical Rotation | Data not available for the D-isomer. | For the L-isomer (H-L-Glu(OtBu)-OH), the specific rotation is reported to be between +9.0° and +12.0° (c=1 in H₂O). For the N-Fmoc protected D-isomer, a positive optical rotation is observed. |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in water. | The tert-butyl ester group increases the hydrophobicity of the molecule compared to unprotected D-glutamic acid. |

Spectral Data

| Spectroscopy | Data Summary |

| ¹H NMR | Spectra are available and consistent with the structure. |

| ¹³C NMR | Spectra are available and consistent with the structure. |

| Infrared (IR) | Spectra are available and consistent with the structure. |

| Mass Spectrometry | Data is available and confirms the molecular weight. |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Determination of Optical Rotation

Principle: Chiral molecules, such as this compound, rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound.

Apparatus:

-

Polarimeter

-

Polarimeter cell (1 dm)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., water, or as specified)

Procedure:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a known volume of a specified solvent in a volumetric flask to create a solution of known concentration (c, in g/mL).

-

Turn on the polarimeter and allow the lamp to warm up.

-

Calibrate the instrument with a blank (the pure solvent).

-

Rinse the polarimeter cell with the sample solution and then fill it, ensuring there are no air bubbles.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where l is the path length of the cell in decimeters (dm).

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Water bath (optional)

-

Analytical balance

-

Graduated cylinders or pipettes

Procedure:

-

Add a known volume of the desired solvent to a series of test tubes.

-

To each test tube, add a small, accurately weighed amount of this compound.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, add another weighed portion of the solute and repeat the agitation.

-

Continue this process until undissolved solid remains after prolonged agitation.

-

The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively by calculating the concentration of the saturated solution. Gentle warming in a water bath can be used to assess the effect of temperature on solubility.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS. The tert-butyl ester protects the side-chain carboxyl group, which is crucial for the controlled, stepwise addition of amino acids to a growing peptide chain.

Workflow of this compound in Fmoc-SPPS

The following diagram illustrates the typical workflow for incorporating an this compound residue into a peptide chain using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.

Caption: Workflow for the incorporation of this compound in Fmoc-SPPS.

This workflow highlights the cyclical nature of SPPS, involving the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid, in this case, Fmoc-D-Glu(OtBu)-OH. The tert-butyl protecting group on the side chain remains stable during these steps and is removed during the final cleavage from the resin.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are recommended. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound. For specific applications, it is always recommended to consult the certificate of analysis and other technical documentation provided by the supplier.

Technical Guide: Spectroscopic Analysis of H-D-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for H-D-Glu(OtBu)-OH (D-Glutamic acid γ-tert-butyl ester). Detailed experimental protocols for acquiring this data are also included to support researchers in their analytical and synthetic workflows.

Compound Data

This compound is a derivative of the amino acid D-glutamic acid, where the side-chain carboxylic acid is protected as a tert-butyl ester. This protection strategy is common in peptide synthesis.

| Property | Value | Reference |

| Chemical Name | D-Glutamic acid γ-tert-butyl ester | [1] |

| Synonym | This compound | [1] |

| CAS Number | 45125-00-6 | [1] |

| Molecular Formula | C₉H₁₇NO₄ | [1] |

| Molecular Weight | 203.24 g/mol |

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound. Below are the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: Predicted ¹H NMR Data

| Assignment | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα (Alpha-H) | 1H | 3.5 - 3.8 | Doublet of Doublets (dd) or Triplet (t) | ~6-8 Hz |

| Hβ (Beta-H) | 2H | 1.9 - 2.2 | Multiplet (m) | - |

| Hγ (Gamma-H) | 2H | 2.3 - 2.6 | Triplet (t) | ~7-8 Hz |

| -C(CH₃)₃ | 9H | 1.4 - 1.5 | Singlet (s) | - |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on the solvent and pH.

Table 2: Predicted ¹³C NMR Data

| Assignment | Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (α-carboxyl) | 1C | 172 - 176 |

| C=O (γ-ester) | 1C | 171 - 174 |

| Cα (Alpha-Carbon) | 1C | 52 - 56 |

| Cβ (Beta-Carbon) | 1C | 26 - 30 |

| Cγ (Gamma-Carbon) | 1C | 30 - 34 |

| C (CH₃)₃ (Quaternary) | 1C | 80 - 83 |

| C(C H₃)₃ (Methyls) | 3C | 27 - 29 |

Note: The precise chemical shifts are dependent on the experimental conditions, particularly the solvent used.

Mass Spectrometry Data

Mass spectrometry is used to confirm the molecular weight and integrity of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Table 3: High-Resolution Mass Spectrometry (ESI-MS) Data

| Ion Formula | Description | Calculated m/z |

| [C₉H₁₇NO₄ + H]⁺ | Protonated Molecule ([M+H]⁺) | 204.1230 |

| [C₉H₁₇NO₄ + Na]⁺ | Sodium Adduct ([M+Na]⁺) | 226.1049 |

| [C₅H₈NO₄]⁺ | Fragment from loss of C₄H₉ (tert-butyl) | 146.0448 |

| [C₅H₁₀NO₂]⁺ | Fragment from loss of C₄H₇O₂ (tert-butoxycarbonyl) | 116.0706 |

Note: The fragmentation pattern can provide structural confirmation. The loss of 56 Da (C₄H₈) is a characteristic fragmentation for tert-butyl esters.

Experimental Protocols

A. NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a clean, dry vial.

-

Vortex the vial gently to ensure complete dissolution.

-

Transfer the solution into a 5 mm NMR tube using a pipette.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR:

-

Acquire a 1D proton spectrum using a standard pulse program.

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Apply a solvent suppression technique if a strong residual solvent peak (e.g., HOD) is present.

-

-

For ¹³C NMR:

-

Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using a known reference signal (e.g., TMS at 0.00 ppm or the residual solvent peak).

-

Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

-

B. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for the analysis of this compound using LC-MS with ESI.

-

Sample and Mobile Phase Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Perform a serial dilution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A Hydrophilic Interaction Chromatography (HILIC) column is recommended for retaining this polar analyte. Alternatively, a C18 reversed-phase column can be used.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Ramp linearly from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive ion mode.

-

Scan Mode: Full scan.

-

Mass Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Gas Flow (Nitrogen): Set according to instrument manufacturer's recommendations.

-

Source/Vaporizer Temperature: 300-350 °C.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected m/z of the protonated molecule ([M+H]⁺, m/z 204.12).

-

Analyze the corresponding mass spectrum to confirm the molecular ion and identify any characteristic fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR and LC-MS.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for Coupling Fmoc-D-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-D-Glu(OtBu)-OH into peptide sequences using manual Solid-Phase Peptide Synthesis (SPPS). Fmoc-D-Glu(OtBu)-OH is a critical building block in the synthesis of peptides containing D-glutamic acid, which can enhance proteolytic stability and modulate biological activity, making it a valuable component in drug discovery and development.[1][2] The tert-butyl (OtBu) protecting group on the side chain prevents unwanted side reactions during synthesis.[2][3]

Physicochemical and Purity Specifications

The quality of the amino acid derivative is crucial for the successful synthesis of high-purity peptides. The following table summarizes the typical specifications for Fmoc-D-Glu(OtBu)-OH.

| Parameter | Specification |

| Appearance | White to off-white powder[4] |

| Molecular Weight | 425.47 g/mol [5] |

| Purity (HPLC) | ≥ 98.0%[5] |

| Enantiomeric Purity | ≥ 99.5% D-enantiomer |

| Solubility | Soluble in DMF and DMSO[6] |

| Storage Temperature | 2-30°C[5] |

Standard SPPS Protocol for Fmoc-D-Glu(OtBu)-OH Coupling

This protocol outlines the standard manual steps for a single coupling cycle of Fmoc-D-Glu(OtBu)-OH on a resin with a free N-terminal amine.

Materials and Reagents

-

Fmoc-D-Glu(OtBu)-OH

-

SPPS Resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Washing Solvents (DMF, DCM)

Standard Reaction Conditions for Manual SPPS

| Step | Reagents and Solvents | Equivalents (relative to resin loading) | Reaction Time |

| Resin Swelling | DMF or DCM | N/A | ≥ 1 hour[1] |

| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 2 x 10 minutes[1] |

| Amino Acid Coupling | Fmoc-D-Glu(OtBu)-OH, Coupling Reagent, Base | See Protocol 1 below | 1-2 hours[1][2] |

| Washing | DMF, DCM | N/A | 3-5 times per solvent |

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for coupling Fmoc-D-Glu(OtBu)-OH, particularly in sequences where steric hindrance may be a concern.[7] HATU is a highly effective coupling reagent that promotes rapid reaction rates and minimizes racemization.[7]

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel, then drain the solvent.[7] If the resin is not pre-loaded, anchor the first amino acid. For subsequent couplings, proceed with Fmoc deprotection of the N-terminal amino acid.

-

Fmoc Deprotection:

-

Amino Acid Activation (Pre-activation):

-

Coupling Reaction:

-

Monitoring the Coupling Reaction:

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Chain Elongation: Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.[1]

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This qualitative test is essential for ensuring the completeness of the coupling reaction before proceeding to the next cycle.[7]

-

Sample Preparation: Collect a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.[7]

-

Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

-

Heating: Heat the test tube at 100°C for 5 minutes.[7]

-

Observation: Observe the color of the beads and the solution.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency / Incomplete Reaction | Steric hindrance, inadequate activation, peptide aggregation.[7] | Extend reaction time (2-4 hours), perform a double coupling, switch to a more potent coupling reagent like HATU or COMU, or add a chaotropic salt (e.g., LiCl) to disrupt aggregation.[7] |

| Pyroglutamate Formation | Intramolecular cyclization of the N-terminal glutamic acid residue, particularly under prolonged basic conditions during Fmoc deprotection.[8] | Minimize deprotection time, use milder basic conditions, or couple the subsequent amino acid immediately after deprotection.[8] |

| Racemization | Compromised chiral integrity of the D-glutamic acid under strongly basic conditions or during prolonged activation.[8] | Use the mildest effective basic conditions for deprotection and minimize the pre-activation time of the amino acid.[8] |

| Solubility Issues | The Fmoc-D-Glu(OtBu)-OH derivative is not fully dissolving in the chosen solvent.[6] | Ensure the use of a suitable solvent like DMF or DMSO. Sonication or gentle warming can aid dissolution. Re-evaluate the concentration to avoid precipitation.[6] |

Diagrams

Caption: Standard SPPS Cycle for Incorporating Fmoc-D-Glu(OtBu)-OH.

Caption: Troubleshooting Workflow for Incomplete Coupling.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing D-Glutamic Acid (OtBu)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and controlled assembly of peptide chains. A critical aspect of SPPS is the use of protecting groups to prevent unwanted side reactions. This document provides detailed application notes and protocols for the incorporation of D-glutamic acid into a peptide sequence using H-D-Glu(OtBu)-OH, a derivative where the side-chain carboxyl group is protected by a tert-butyl (OtBu) group.

The OtBu group is an acid-labile protecting group, stable to the basic conditions used for the removal of the temporary Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group. This orthogonality is fundamental to the widely used Fmoc/tBu strategy in SPPS, allowing for the selective deprotection of the N-terminal amine for chain elongation while the side chain remains protected until the final cleavage step.[1] The use of D-amino acids, such as D-glutamic acid, is a common strategy in drug design to enhance peptide stability against enzymatic degradation.

Note on Nα-Protection: Standard SPPS protocols necessitate the use of an Nα-protected amino acid (e.g., Fmoc-D-Glu(OtBu)-OH) for the stepwise addition to the growing peptide chain. The direct use of this compound would lead to uncontrolled polymerization. The following protocols are based on the standard and recommended Fmoc-SPPS methodology.

Data Presentation

Table 1: Reagents and Solvents for SPPS

| Reagent/Solvent | Abbreviation | Purpose |

| N,N-Dimethylformamide | DMF | Primary solvent for washing and reactions |

| Dichloromethane | DCM | Solvent for washing and resin swelling |

| Piperidine | - | Fmoc deprotection |

| This compound | - | Amino acid building block (used with Nα-Fmoc protection) |

| Coupling Reagents (e.g., HBTU, HATU, DIC) | - | Activation of carboxylic acid for amide bond formation |

| Base (e.g., DIPEA, Collidine) | DIPEA | Activation of coupling reagents |

| Trifluoroacetic Acid | TFA | Cleavage of peptide from resin and removal of side-chain protecting groups |

| Scavengers (e.g., TIS, Water, EDT) | - | Quench reactive cationic species during cleavage |

Table 2: Typical Quantitative Parameters for a Single Coupling Cycle

| Parameter | Value/Range | Notes |

| Resin Substitution | 0.2 - 1.0 mmol/g | Varies with the type of resin. |

| Amino Acid Excess | 3 - 5 equivalents | Relative to resin loading. |

| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin loading. |

| Base Excess | 6 - 10 equivalents | Relative to resin loading. |

| Coupling Time | 1 - 2 hours | Can be longer for sterically hindered amino acids. |

| Fmoc Deprotection Solution | 20% Piperidine in DMF | Standard deprotection reagent. |

| Fmoc Deprotection Time | 5 - 20 minutes | Typically performed in two steps. |

Experimental Protocols

Resin Selection and Preparation

-

Resin Selection : Choose a suitable solid support based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).[2]

-

Resin Swelling : Place the desired amount of resin in a reaction vessel. Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Washing : After swelling, drain the DMF and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any impurities.

Nα-Fmoc Deprotection (for subsequent cycles)

-

Piperidine Treatment : Add a 20% solution of piperidine in DMF to the resin. Agitate for 5-20 minutes.

-

Drain and Repeat : Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-20 minutes to ensure complete Fmoc removal.

-

Washing : Drain the piperidine solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

Amino Acid Coupling: Incorporation of Fmoc-D-Glu(OtBu)-OH

-

Activation Solution : In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (3-5 eq.), a coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF. Allow the solution to pre-activate for a few minutes.

-

Coupling Reaction : Add the activation solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling : Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

-

Washing : Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Capping (Optional)

If the coupling reaction is incomplete (positive Kaiser test), it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and a base in DMF.

Final Cleavage and Deprotection

-

Resin Preparation : After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin thoroughly with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) can be used.

-

Cleavage Reaction : Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Isolation : Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage reagents.

-

Drying : Dry the crude peptide pellet under vacuum.

Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity. The purified peptide can then be lyophilized.

Mandatory Visualization

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-D-Glu(OtBu)-OH.

References

Application Notes and Protocols: Cleavage of the OtBu Group from Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, particularly utilizing the widely adopted Fmoc/tBu strategy, the tert-butyl (OtBu) group serves as a crucial protecting group for the side chains of acidic amino acid residues such as aspartic acid (Asp) and glutamic acid (Glu), as well as for serine (Ser), threonine (Thr), and tyrosine (Tyr).[1][2][3] Its stability under the basic conditions used for Fmoc group removal and its lability under acidic conditions make it an excellent orthogonal protecting group.[1][4] The final step in solid-phase peptide synthesis (SPPS) involves the cleavage of these side-chain protecting groups, along with the cleavage of the peptide from the resin support. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).

The successful cleavage of the OtBu group is critical for obtaining the desired peptide in high yield and purity. However, the acidic conditions required for deprotection can lead to the formation of a reactive tert-butyl cation intermediate.[5][6] This carbocation can cause undesirable side reactions, primarily the alkylation of sensitive amino acid residues like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[5][7][8] To mitigate these side reactions, scavengers are added to the cleavage cocktail to trap the tert-butyl cations.[5][8][9]

These application notes provide a comprehensive overview of the conditions for OtBu group cleavage, including detailed protocols and quantitative data to guide researchers in optimizing their deprotection strategies.

Mechanism of OtBu Cleavage and Side Reactions

The cleavage of the OtBu group is an acid-catalyzed process. The acid protonates the ether oxygen, leading to the formation of a stable tert-butyl cation and the free hydroxyl or carboxyl group on the amino acid side chain.

Key Side Reaction: The primary side reaction is the electrophilic attack of the generated tert-butyl cation on nucleophilic amino acid side chains.[5]

-

Tryptophan: The indole ring is highly susceptible to tert-butylation.[5]

-

Methionine: The thioether side chain can be alkylated to form a sulfonium ion.[5]

-

Cysteine: The free thiol group is a strong nucleophile and can be readily alkylated.[5]

-

Tyrosine: The activated phenolic ring can undergo alkylation.[5]

To prevent these modifications, which result in impurities that can be difficult to separate from the target peptide, the addition of scavengers to the cleavage cocktail is essential.[8]

Quantitative Data on Cleavage Conditions

The efficiency of OtBu cleavage and the extent of side reactions are influenced by several factors, including the concentration of TFA, the composition of the scavenger cocktail, the reaction temperature, and the duration of the cleavage reaction. The following table summarizes common cleavage cocktails and conditions.

| Cleavage Cocktail (Reagent) | Composition (v/v/v) | Typical Reaction Time | Target Residues & Notes |

| Standard (TFA/TIS/H₂O) | 95:2.5:2.5[9][10] | 1-4 hours[8] | General purpose for peptides without highly sensitive residues. TIS is an effective carbocation scavenger.[8] |

| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5)[11][12] | 1-2.5 hours[13] | For peptides containing multiple sensitive residues like Trp, Met, Cys, and Arg(Pbf).[8][12] |

| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2)[13] | 1 hour[13] | An "odorless" alternative to cocktails containing thiols, useful for trityl-based protecting groups.[13] |

| Two-Step Cleavage | 1. TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min2. Add TFA to 80% and continue for 150 min[10] | 3 hours total | Optimized to minimize S-tert-butylation of Cysteine.[10] |

Effect of Temperature and Time on Side Reactions:

Studies have shown that both increased temperature and longer cleavage times can lead to a higher incidence of side reactions, such as the S-tert-butylation of cysteine. For instance, cleaving a peptide at 40°C for 2 hours resulted in a significantly higher percentage of S-tert-butylation compared to cleavage at 25°C for 30 minutes.[10]

Experimental Protocols

Protocol 1: Standard Cleavage of a Peptide from Resin with OtBu Deprotection

This protocol is suitable for peptides that do not contain highly sensitive amino acid residues like multiple Trp, Met, or Cys.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge tubes

-

Shaker or rocker

Procedure:

-

Resin Preparation: Place the dried peptide-resin (e.g., 50 mg) in a suitable reaction vessel.

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. A typical volume is 1-2 mL for 50 mg of resin.

-

Cleavage Reaction: Add the cleavage cocktail to the peptide-resin.

-

Incubation: Gently agitate the mixture at room temperature for 1-3 hours. The optimal time should be determined empirically for each peptide.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm the molecular weight.

Protocol 2: Cleavage using Reagent K for Peptides with Sensitive Residues

This protocol is recommended for peptides containing sensitive residues such as tryptophan, methionine, and cysteine.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Thioanisole

-

Deionized water

-

Phenol

-

1,2-Ethanedithiol (EDT)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge tubes

-

Shaker or rocker

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage Cocktail Preparation: In a fume hood, carefully prepare Reagent K by mixing TFA, thioanisole, water, phenol, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.[11][12] Prepare the reagent fresh before use.

-

Cleavage Reaction: Add Reagent K to the peptide-resin (approximately 10 mL per gram of resin).[13]

-

Incubation: Agitate the mixture at room temperature for 1.5 to 2.5 hours.[13] Peptides with multiple arginine residues may require longer incubation times.[13]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.

-

Isolation: Centrifuge to pellet the peptide and decant the ether.

-

Washing: Wash the peptide pellet twice with cold diethyl ether.

-

Drying: Dry the crude peptide under vacuum.

-

Analysis: Characterize the peptide by HPLC and mass spectrometry.

Visualizing the Cleavage Workflow

The following diagram illustrates the general workflow for the cleavage of an OtBu-protected peptide from the solid support.

References

- 1. benchchem.com [benchchem.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]